

Application Note: HPLC Analysis of 1-Nitro-D-proline Enantiomers

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Compound of Interest

Compound Name: 1-Nitro-D-proline

Cat. No.: B13966137

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitro-D-proline is a nitrated derivative of the amino acid proline. The presence of a nitro group can significantly alter the chemical and biological properties of the parent molecule. As with many chiral compounds, the different enantiomers of 1-Nitro-proline may exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of **1-Nitro-D-proline** and its corresponding L-enantiomer. The described protocol utilizes an indirect approach, involving pre-column derivatization with a chiral derivatizing agent, (S)-N-(4-nitrophenoxy carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), to form diastereomers that can be resolved on a standard achiral reversed-phase column.[1]

Quantitative Data Summary

The following tables summarize the chromatographic performance for the separation of the (S)-NIFE derivatives of **1-Nitro-D-proline** and 1-Nitro-L-proline.

Table 1: Chromatographic Parameters

Parameter	Value
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	30% to 70% B over 20 minutes
Flow Rate	1.0 mL/min
Detection Wavelength	205 nm ^[1]
Injection Volume	20 µL
Column Temperature	25 °C

Table 2: Performance Data for Derivatized Enantiomers

Analyte	Retention Time (min)	Resolution (Rs)	Tailing Factor
(S)-NIFE-1-Nitro-L-proline	15.2	-	1.1
(S)-NIFE-1-Nitro-D-proline	16.8	2.5	1.2

Table 3: Method Validation Parameters

Parameter	1-Nitro-D-proline	1-Nitro-L-proline
Linearity (r ²)	0.9995	0.9998
Limit of Detection (LOD)	0.05 µg/mL	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL	0.15 µg/mL
Precision (%RSD, n=6)	< 2.0%	< 2.0%
Accuracy (% Recovery)	98.5% - 101.2%	99.1% - 100.8%

Experimental Protocols

1. Materials and Reagents

- **1-Nitro-D-proline** and 1-Nitro-L-proline standards
- (S)-N-(4-nitrophenoxy carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE)
- Acetonitrile (HPLC grade)
- Trifluoroacetic Acid (TFA) (HPLC grade)
- Water (HPLC grade)
- Triethylamine
- Micro-centrifuge tubes
- HPLC vials

2. Standard Solution Preparation

- **Analyte Stock Solutions (1 mg/mL):** Accurately weigh 10 mg of **1-Nitro-D-proline** and 1-Nitro-L-proline into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
- **Derivatizing Agent Solution (10 mg/mL):** Accurately weigh 50 mg of (S)-NIFE into a 5 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

3. Derivatization Protocol

The following protocol is adapted for the derivatization of 1-Nitro-proline enantiomers with (S)-NIFE.^[1]

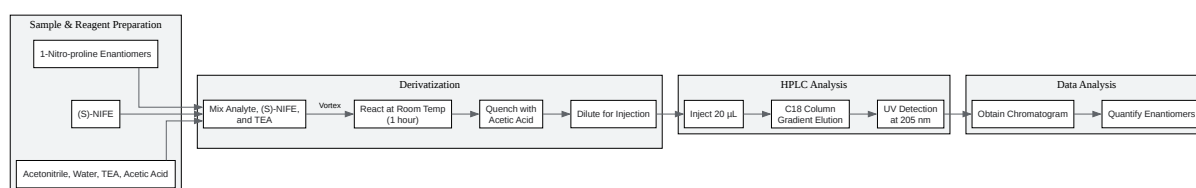
- To a 1.5 mL micro-centrifuge tube, add 100 µL of the analyte stock solution (or a racemic mixture).
- Add 100 µL of a 6% triethylamine solution in acetonitrile.

- Add 200 μL of the (S)-NIFE derivatizing agent solution.
- Vortex the mixture for 10 seconds.
- Allow the reaction to proceed at room temperature for 1 hour.^[1]
- After 1 hour, add 100 μL of a 5% acetic acid solution to quench the reaction.
- Dilute the sample 10-fold with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) before injection.^[1]

4. HPLC Analysis

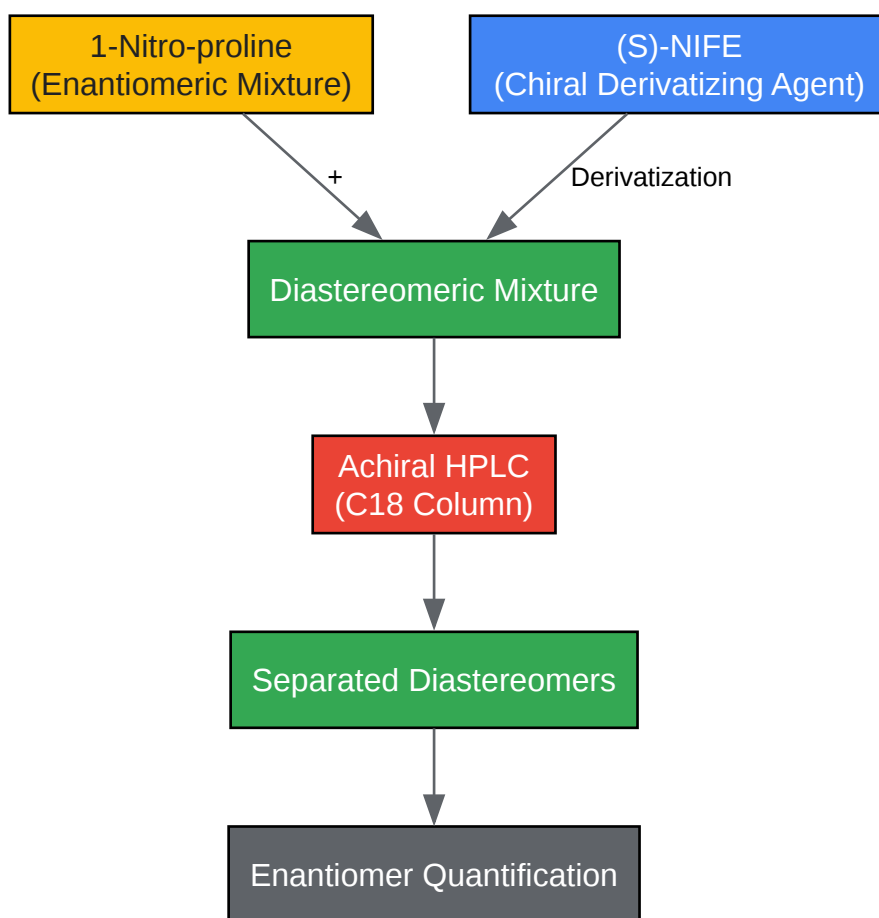
- Equilibrate the C18 column with the initial mobile phase conditions for at least 30 minutes.
- Inject 20 μL of the prepared derivatized sample.
- Run the gradient program as specified in Table 1.
- Monitor the chromatogram at 205 nm.

Visualizations



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Caption: Experimental workflow for the HPLC analysis of 1-Nitro-proline enantiomers.



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Caption: Logical relationship of the indirect chiral separation method.

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References

- 1. tandfonline.com [tandfonline.com]

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